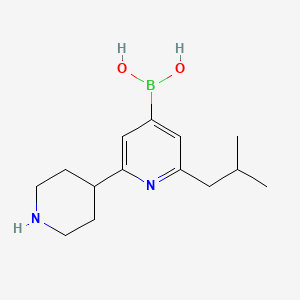
Cho-es-Lys
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cho-es-Lys is a cationic cholesterol derivative composed of cholesterol conjugated to an L-lysine head group containing two primary amines. This compound is known for its applications in gene delivery and transfection due to its unique structure and properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Cho-es-Lys is synthesized by conjugating cholesterol to an L-lysine head group via a hexanediol linker. The reaction involves the formation of an ester bond between the cholesterol and the lysine . The specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to ensure high yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure consistency and quality. The process includes purification steps such as chromatography to remove impurities and achieve the desired purity level .
Analyse Chemischer Reaktionen
Types of Reactions
Cho-es-Lys undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups in this compound, altering its properties.
Substitution: Substitution reactions can occur at the amine groups, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions are carefully controlled to achieve the desired products .
Major Products Formed
Wissenschaftliche Forschungsanwendungen
Cho-es-Lys has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Industry: Utilized in the development of lipid-based drug delivery systems and other industrial applications.
Wirkmechanismus
The mechanism of action of Cho-es-Lys involves its ability to form stable complexes with nucleic acids, facilitating their delivery into cells. The cationic nature of the compound allows it to interact with the negatively charged nucleic acids, forming stable nanocomplexes. These complexes can then be taken up by cells through endocytosis, leading to the release of the genetic material inside the cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cholesterol derivatives: Other cholesterol-based compounds used in gene delivery.
Lysine derivatives: Compounds with similar lysine head groups used in various applications.
Uniqueness
Cho-es-Lys stands out due to its unique combination of cholesterol and lysine, providing both stability and functionality for gene delivery applications. Its ability to form stable complexes with nucleic acids and facilitate their delivery into cells makes it a valuable tool in scientific research and industrial applications .
Eigenschaften
Molekularformel |
C44H72F6N2O9 |
|---|---|
Molekulargewicht |
887.0 g/mol |
IUPAC-Name |
[(2S)-6-azaniumyl-1-[6-[[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxycarbonyloxy]hexoxy]-1-oxohexan-2-yl]azanium;2,2,2-trifluoroacetate |
InChI |
InChI=1S/C40H70N2O5.2C2HF3O2/c1-28(2)13-12-14-29(3)33-18-19-34-32-17-16-30-27-31(20-22-39(30,4)35(32)21-23-40(33,34)5)47-38(44)46-26-11-7-6-10-25-45-37(43)36(42)15-8-9-24-41;2*3-2(4,5)1(6)7/h16,28-29,31-36H,6-15,17-27,41-42H2,1-5H3;2*(H,6,7)/t29-,31+,32+,33-,34+,35+,36+,39+,40-;;/m1../s1 |
InChI-Schlüssel |
HYSXWQJEBWEMOE-BNSNMOQGSA-N |
Isomerische SMILES |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OC(=O)OCCCCCCOC(=O)[C@H](CCCC[NH3+])[NH3+])C)C.C(=O)(C(F)(F)F)[O-].C(=O)(C(F)(F)F)[O-] |
Kanonische SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)OCCCCCCOC(=O)C(CCCC[NH3+])[NH3+])C)C.C(=O)(C(F)(F)F)[O-].C(=O)(C(F)(F)F)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



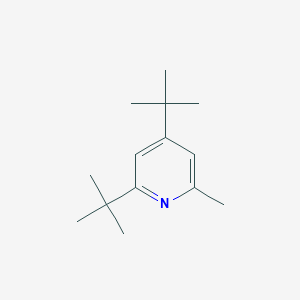
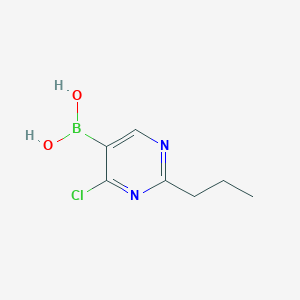
![3-ethyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B14082573.png)
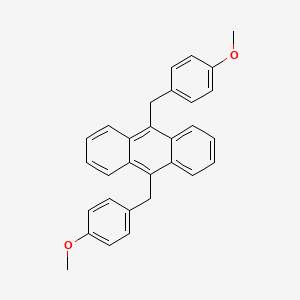
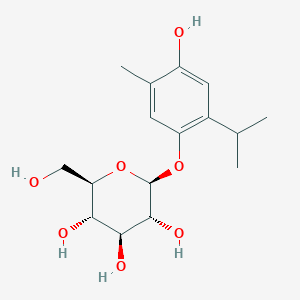
![2'-Fluoro-4-(trifluoromethoxy)-[1,1'-biphenyl]-3-carbonitrile](/img/structure/B14082598.png)
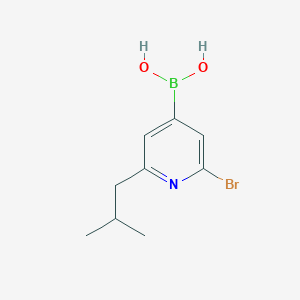

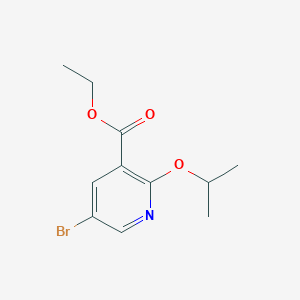
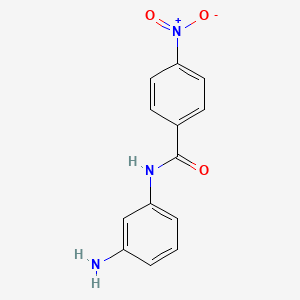
![N-[(8|A,9R)-6'-Methoxycinchonan-9-yl]-N'-[[(1R,4aS,10aR)-1,2,3,4,4a,9,10,10a-octahydro-1,4a-dimethyl-7-(1-methylethyl)-1-phenanthrenyl]methyl]thiourea](/img/structure/B14082626.png)
![5-(2-hydroxy-5-methylphenyl)-N-{4-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}-1H-pyrazole-3-carboxamide](/img/structure/B14082628.png)
